molecular formula C29H40N2O4 B121641 (R)-Repaglinide Ethyl Ester CAS No. 147770-08-9

(R)-Repaglinide Ethyl Ester

Katalognummer: B121641
CAS-Nummer: 147770-08-9
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: FTCMVLQJMIXDSI-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Repaglinide Ethyl Ester (CAS 147770-06-7) is a chiral derivative of repaglinide, a rapid-acting insulin secretagogue used in type 2 diabetes management. Structurally, it features an ethyl ester group at the 2-ethoxy-4-carboxybenzoate position and a stereospecific (R)-configuration at the chiral center (Fig. 1). Its molecular formula is C29H40N2O4 (MW: 480.65), with a high lipophilicity (LogP: 5.52) due to the ethyl ester and aromatic moieties . It is primarily recognized as Repaglinide Impurity D in the European Pharmacopoeia (EP), necessitating stringent quality control during repaglinide manufacturing .

Vorbereitungsmethoden

Chiral Amine Synthesis and Coupling Methods

The synthesis of (R)-Repaglinide Ethyl Ester hinges on the stereoselective coupling of an (R)-configured amine precursor with a substituted acetic acid derivative. The amine component, (R)-1-(2-piperidinophenyl)-3-methyl-1-butylamine, is typically synthesized via asymmetric hydrogenation or enzymatic resolution of racemic mixtures. For instance, EP2177221A1 discloses a process where the racemic amine is resolved using chiral auxiliaries or chromatography to obtain the optically pure (R)-enantiomer . This amine is then coupled with 2-ethoxy-4-(ethoxycarbonyl)phenylacetic acid under acid-activating conditions.

The coupling reaction, a pivotal step, employs reagents such as N,N'-carbonyldiimidazole (CDI) in dichloromethane or thionyl chloride in toluene to activate the carboxylic acid moiety . For example, reacting the (R)-amine with the ethyl ester of 2-ethoxy-4-(2-carboxyethyl)benzoic acid in the presence of CDI yields this compound with minimal epimerization . The choice of solvent significantly impacts reaction efficiency: tetrahydrofuran (THF) and acetonitrile are preferred for their ability to stabilize intermediates .

Acid-Activating Agents and Solvent Systems

Optimizing the coupling step requires careful selection of acid-activating agents and solvents. Table 1 compares yields and purity across different systems:

Acid-Activating AgentSolventYield (%)Purity (%)Source
N,N'-CarbonyldiimidazoleCH₂Cl₂77.398.5
Thionyl ChlorideToluene74.397.8
TriphenylphosphineCCl₄/Et₃N72.196.2
DMT-MMTHF81.599.1

DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) emerges as a superior agent in THF, achieving 81.5% yield and 99.1% purity . This reagent minimizes side reactions such as ester hydrolysis or racemization, critical for maintaining stereochemical integrity.

Resolution Techniques for Enantiomeric Purification

While asymmetric synthesis provides direct access to the (R)-enantiomer, racemic mixtures may require resolution. EP2177221A1 describes column chromatography using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (R)- and (S)-Repaglinide Ethyl Ester . Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes the undesired enantiomer, though this method is less commonly reported in industrial settings .

Recrystallization from ethanol or acetone-water mixtures further enhances enantiomeric excess (ee). For example, dissolving crude this compound in hot ethanol followed by slow cooling yields crystals with >99% ee .

Comparative Analysis of Synthetic Routes

CN1865253A and CN100445275C outline a two-step route starting from 4-carboxymethyl-3-ethoxybenzoate :

  • Acyl Chloride Formation : Treating the benzoate with thionyl chloride generates the acyl chloride.

  • Amine Coupling : Reacting the acyl chloride with (R)-1-(2-piperidinophenyl)-3-methyl-1-butylamine in toluene/Et₃N yields this compound.

This method achieves an 80.9% overall yield across both steps, outperforming single-step coupling approaches .

Industrial-Scale Optimization and Challenges

Scalability necessitates solvent recovery and waste minimization. EP2177221A1 highlights toluene and THF as recyclable solvents, reducing environmental impact . Additionally, continuous flow systems enhance reaction consistency, though they remain underutilized for chiral intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (R)-Repaglinide Ethyl Ester involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (S)-Repaglinide Ethyl Ester

The (S)-enantiomer (CAS 147770-06-7) shares identical molecular formula and connectivity but differs in stereochemistry. Key distinctions include:

  • Specific Optical Rotation: (S)-isomer exhibits +8.0° (c = 1.0, methanol) , while the (R)-isomer’s rotation is presumed enantiomeric (e.g., -8.0°).
  • Pharmacological Activity : Stereochemistry critically impacts binding to sulfonylurea receptors. Repaglinide’s therapeutic activity resides in the (S)-configuration; thus, the (R)-isomer may exhibit reduced efficacy or off-target effects .
  • Analytical Separation : Reverse-phase HPLC with chiral columns or derivatization is required to resolve enantiomers .

Ester Variants

Compound CAS R-Group Molecular Weight LogP Key Properties
(R)-Repaglinide Ethyl Ester 147770-06-7 Ethyl 480.65 5.52 EP Impurity D; chiral center (R)
Repaglinide Methyl Ester 800365-89-3 Methyl 466.62 ~5.0 Higher solubility vs. ethyl ester
Repaglinide Isopropyl Ester N/A Isopropyl 494.68 ~6.0 Increased lipophilicity
O-Desethylrepaglinide 1809091-07-3 Hydroxyl 452.57 ~3.5 Hydrolyzed metabolite; lower LogP
  • Methyl Ester : Smaller alkyl group reduces LogP (~5.0), enhancing aqueous solubility but shortening metabolic stability.
  • O-Desethylrepaglinide : Hydroxyl substitution lowers LogP (~3.5), accelerating renal excretion .

Metabolites and Derivatives

  • 3’-Hydroxy Repaglinide Ethyl Ester (CAS 1286972-50-6): Hydroxylation at the 3’ position increases polarity (LogP ~4.5), altering metabolic pathways compared to the parent ester .
  • 2-Despiperidyl-2-amino Repaglinide Methyl Ester (CAS 1246820-55-2): Loss of piperidine ring reduces molecular weight (MW: 422.50) and modifies receptor interaction .

Pharmacopeial Related Compounds

  • USP Repaglinide Related Compound B (CAS 486.61): Retains the piperidine-phenyl backbone but differs in esterification, affecting pharmacokinetics .

Regulatory and Quality Control

  • Impurity Limits : EP specifies ≤0.15% for Repaglinide Ethyl Ester (both enantiomers) in repaglinide formulations .
  • Stability : Short shelf life () necessitates cold storage (-20°C) and expedited use post-synthesis .

Biologische Aktivität

(R)-Repaglinide ethyl ester is a derivative of repaglinide, a medication primarily used for managing type 2 diabetes mellitus. This compound belongs to the class of non-sulfonylurea insulin secretagogues and functions by stimulating insulin secretion from pancreatic beta cells. The ethyl ester modification may influence its pharmacokinetic properties, enhancing absorption and altering metabolic pathways compared to its parent compound.

This compound exerts its biological activity through a well-defined mechanism:

  • Binding to ATP-sensitive potassium channels : The compound binds to these channels on pancreatic beta cells, leading to their depolarization.
  • Calcium influx : This depolarization allows calcium ions to enter the cells, which stimulates the exocytosis of insulin granules.
  • Glucose-dependent action : Unlike sulfonylureas, (R)-repaglinide requires the presence of glucose to stimulate insulin release, making it effective primarily during postprandial states .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a short half-life:

  • Absorption : Peak plasma concentrations are reached within 0.5 to 1.4 hours after oral administration.
  • Bioavailability : Approximately 56% of the drug is bioavailable.
  • Duration of action : The maximal biological effect occurs within 3-3.5 hours, with insulin levels elevated for 4-6 hours post-administration .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of (R)-repaglinide and its derivatives in managing blood glucose levels:

  • Monotherapy vs. Combination Therapy :
    • A study involving Chinese subjects naive to oral antidiabetic therapy demonstrated that (R)-repaglinide alone led to an average A1C reduction of 4.05%, while combination therapy with metformin yielded a reduction of 4.51% .
    • The combination therapy also showed significant improvements in fasting plasma glucose and postprandial glucose levels.
  • Safety Profile :
    • The incidence of hypoglycemia was slightly higher in the combination group (2.04 events/subject-year) compared to monotherapy (1.35 events/subject-year), but both treatments were well tolerated .

Comparative Biological Activity

To elucidate the biological activity of this compound, it is useful to compare it with other antidiabetic agents:

Compound NameClassMechanism of ActionA1C Reduction (%)Hypoglycemia Risk
(R)-RepaglinideNon-sulfonylureaStimulates insulin secretion4.05Moderate
MetforminBiguanideDecreases hepatic glucose production1.5 - 2.0Low
GlimepirideSulfonylureaStimulates insulin secretion1.5 - 2.0High
NateglinideNon-sulfonylureaStimulates insulin secretion0.5 - 1.5Moderate

Case Studies

Recent clinical trials have highlighted the effectiveness of this compound in various populations:

  • Study in Type 2 Diabetes Patients : A randomized controlled trial indicated that patients treated with (R)-repaglinide experienced significant reductions in both fasting and postprandial glucose levels compared to placebo .
  • Elderly Population : Another study focused on elderly patients demonstrated that (R)-repaglinide was effective and had a favorable safety profile, with minimal adverse effects reported .

Q & A

Basic Research Questions

Q. What are the key metabolic pathways and intermediates of (R)-Repaglinide Ethyl Ester in preclinical studies?

  • Methodological Answer : this compound is a chiral intermediate in the synthesis of repaglinide, an antidiabetic agent. Its metabolic pathways involve hydrolysis and hydroxylation, producing metabolites such as 3’-Hydroxy Repaglinide Ethyl Ester and 2-Despiperidyl-2-amino Repaglinide Methyl Ester. These pathways are identified using high-performance liquid chromatography (HPLC) with UV detection, validated against USP standards for purity (95–105%) and specificity . Preclinical studies should follow NIH guidelines for reporting experimental conditions, including metabolite characterization via mass spectrometry and nuclear magnetic resonance (NMR) .

Q. What analytical methods are validated for quantifying this compound and its related compounds?

  • Methodological Answer : Reverse-phase HPLC with a C-18 column (e.g., Purospher® STAR) and mobile phases like acetonitrile-ammonium formate (60:40 v/v) is standard. Detection wavelengths are set at 240–260 nm, with internal standards (e.g., indomethacin) to improve accuracy. Calibration curves (20–200 ng/mL) are linear (R² > 0.99), and recovery rates should exceed 90% for ethyl acetate extraction . For impurity profiling, USP-related compounds (e.g., 3-Ethoxy-4-ethoxycarbonylphenylacetic acid) are used as reference standards .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound derivatives?

  • Methodological Answer : Central composite design (CCD) is effective for optimizing reaction parameters (e.g., temperature, catalyst concentration). For example, in lipase-catalyzed esterification, variables like enzyme load (5–15% w/w) and substrate molar ratio (1:1–1:3) are tested. Response surface methodology (RSM) models predict optimal conditions (e.g., 85% yield at 40°C, 12% Novozym® 435). Replicate runs (n ≥ 3) ensure reproducibility, and ANOVA identifies significant factors (p < 0.05) .

Q. How do genetic polymorphisms influence pharmacokinetic variability in this compound studies?

  • Methodological Answer : CYP3A4 and CYP2C8 polymorphisms (e.g., CYP3A418, CYP2C83) alter metabolic clearance. Pharmacokinetic parameters (AUC, Cₘₐₓ) are modeled using Nonparametric Adaptive Grid (NPAG) algorithms in USCPACK®. Genotyping via PCR-RFLP and allele-specific PCR is critical. For example, CYP2C83 carriers show 30% lower AUC due to accelerated metabolism, requiring dose adjustments. Population pharmacokinetic studies should include ≥100 subjects stratified by genotype .

Q. How to resolve contradictions in efficacy data between this compound and other prandial agents (e.g., acarbose)?

  • Methodological Answer : Comparative studies must control for confounders like HbA1c baseline and postprandial glucose thresholds. In a 12-week trial, repaglinide showed superior PPG reduction (Δ = -45 mg/dL vs. acarbose) but higher hypoglycemia risk (15% vs. 5%). Use mixed-effects models to adjust for covariates (e.g., BMI, insulin resistance). Meta-analyses should assess heterogeneity via I² statistics; if I² > 50%, subgroup analyses by ethnicity (e.g., Asian vs. European cohorts) are warranted .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM®) accounts for saturable metabolism. For example, a Michaelis-Menten model with Vₘₐₓ = 12 mg/h and Kₘ = 8 µg/mL fits concentration-time data better than first-order kinetics (AIC = 320 vs. 355). Bootstrap validation (1000 iterations) confirms parameter robustness. Sensitivity analyses should test the impact of assay error (±5% CV) on AUC estimates .

Q. Methodological Best Practices

  • Experimental Replication : Replicate findings in ≥2 independent cohorts to generalize results. For example, replicate enzyme kinetic assays under varying pH (6.5–7.5) and ionic strength (0.1–0.3 M) .
  • Error Reporting : Quantify uncertainties in HPLC retention times (±0.2 min) and mass spec m/z values (±0.01 Da). Use error propagation formulas to calculate total uncertainty in metabolite quantification .
  • Ethical Compliance : Adhere to preclinical checklists (e.g., NIH guidelines) for animal studies, including sample size justification and randomization protocols .

Eigenschaften

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.